molecular formula C13H16O B1266146 4-Cyclohexylbenzaldehyde CAS No. 27634-89-5

4-Cyclohexylbenzaldehyde

Cat. No. B1266146
Key on ui cas rn: 27634-89-5
M. Wt: 188.26 g/mol
InChI Key: KUHNCPCUPOPMDY-UHFFFAOYSA-N
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Patent
US07163952B2

Procedure details

Under a nitrogen stream, tetrahydrofuran (306 ml, 6.0 v/w) was added to ethyl 4-(N-(4-(4-aminophenyl)-2-thiazolyl)-N-methylamino)benzoate (51.0 g, 0.144 mol) obtained in Example 3(3). With stirring at room temperature, a solution of 4-cyclohexylbenzaldehyde (30.0 g, 0.158 mol) obtained in Production Example 1(2) in tetrahydrofuran (153 ml, 3.0 v/w) was added. The mixture was washed with tetrahydrofuran (51 ml, 1.0 v/w) and stirred at room temperature for 30 min. With stirring under ice-cooling, sodium triacetoxyborohydride (46.0 g, 0.216 mol) and acetic acid (12.4 ml, 0.216 mol) were added, and the mixture was stirred at room temperature for 1.5 hr. With stirring under ice-cooling, saturated aqueous sodium hydrogen carbonate (510 ml, 10.0 v/w) was added carefully. After stirring at room temperature for 1 hr., the mixture was extracted with ethyl acetate (408 ml) and the organic layer was washed successively with distilled water (255 ml) and saturated brine (255 ml), and dried over magnesium sulfate (50 g). After filtration and solvent evaporation, isopropyl alcohol (510 ml, 10.0 v/w) was added to the obtained orange solid, and the mixture was stirred at 60° C. for 1 hr. After stirring under ice-cooling for 1 hr., the resulting crystal were collected by filtration, and washed with isopropyl alcohol (102 ml) and tert-butylmethyl ether (102 ml) and dried in vacuo to give the title compound (58.0 g, yield 77.0%) as a pale-yellow solid.
Quantity
153 mL
Type
solvent
Reaction Step One
Name
ethyl 4-(N-(4-(4-aminophenyl)-2-thiazolyl)-N-methylamino)benzoate
Quantity
51 g
Type
reactant
Reaction Step Two
Quantity
306 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C=CC(C2N=C(N([C:15]3[CH:25]=[CH:24][C:18]([C:19]([O:21]CC)=O)=[CH:17][CH:16]=3)C)SC=2)=CC=1>O1CCCC1>[CH:15]1([C:15]2[CH:16]=[CH:17][C:18]([CH:19]=[O:21])=[CH:24][CH:25]=2)[CH2:25][CH2:24][CH2:18][CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
153 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ethyl 4-(N-(4-(4-aminophenyl)-2-thiazolyl)-N-methylamino)benzoate
Quantity
51 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C=1N=C(SC1)N(C)C1=CC=C(C(=O)OCC)C=C1
Name
Quantity
306 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
With stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.158 mol
AMOUNT: MASS 30 g
YIELD: CALCULATEDPERCENTYIELD 219.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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